Bryonamide B

Natural product chemistry Structure elucidation Hydroxybenzamide SAR

Bryonamide B (CAS 5942-25-6, C₁₀H₁₃NO₄, MW 211.21 g/mol) is a hydroxybenzoic acid amide isolated from the chloroform extract of Bryonia aspera roots. Its structure was elucidated as 4-hydroxy-3-methoxy-N-(2-hydroxyethyl)benzamide by 2D NMR spectroscopic analysis.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
Cat. No. B3029228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBryonamide B
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)NCCO)O
InChIInChI=1S/C10H13NO4/c1-15-9-6-7(2-3-8(9)13)10(14)11-4-5-12/h2-3,6,12-13H,4-5H2,1H3,(H,11,14)
InChIKeyJDMYVMZSGKUWLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bryonamide B Procurement Guide: Hydroxybenzoic Acid Amide Sourcing and Structural Identification


Bryonamide B (CAS 5942-25-6, C₁₀H₁₃NO₄, MW 211.21 g/mol) is a hydroxybenzoic acid amide isolated from the chloroform extract of Bryonia aspera roots [1]. Its structure was elucidated as 4-hydroxy-3-methoxy-N-(2-hydroxyethyl)benzamide by 2D NMR spectroscopic analysis [1]. Despite widespread vendor labeling as a 'cucurbitane-type triterpenoid', the original isolation paper explicitly classifies this compound (designated compound 3 or 4) among two non-triterpenoid hydroxybenzoic acid amides, structurally distinct from the eleven cucurbitane derivatives co-isolated in the same study [1].

Why Bryonamide B Cannot Be Substituted by Bryonamide A or Generic Hydroxybenzamides in Research Applications


Bryonamide B (4-hydroxy-3-methoxy-N-(2-hydroxyethyl)benzamide) differs from its closest structural analog Bryonamide A (4-hydroxy-N-(2-hydroxyethyl)benzamide, CAS 75268-14-3) by the presence of a single 3-methoxy substituent on the benzamide ring [1]. This methoxy group introduces a hydrogen bond acceptor, increases topological polar surface area (tPSA: 78.79 Ų vs. 69.56 Ų for Bryonamide A), alters LogP (0.513 vs. ~0.1), and adds steric bulk ortho to the 4-hydroxyl, each of which can materially shift target binding, metabolic stability, and solubility profiles [2]. Substituting Bryonamide B with Bryonamide A in structure-activity relationship (SAR) studies, natural product dereplication workflows, or bioassay screening therefore risks misattributing activity to an incorrect chemotype.

Bryonamide B Quantitative Differentiation Evidence: Structural, Physicochemical, and Sourcing Metrics vs. Closest Analogs


Structural Differentiation: 3-Methoxy Substituent Distinguishes Bryonamide B from Bryonamide A

Bryonamide B (C₁₀H₁₃NO₄, MW 211.21) bears a 3-methoxy group on the benzamide ring that is absent in Bryonamide A (C₉H₁₁NO₃, MW 181.19). This structural distinction was confirmed by 2D NMR in the original isolation study, where both compounds were designated as hydroxybenzoic acid amides (compounds 3 and 4) and explicitly differentiated from the cucurbitane triterpenoids co-isolated from Bryonia aspera roots [1].

Natural product chemistry Structure elucidation Hydroxybenzamide SAR

Physicochemical Property Comparison: LogP, tPSA, and Hydrogen Bonding Profiles of Bryonamide B vs. Bryonamide A

Calculated physicochemical parameters reveal measurable differences between Bryonamide B and Bryonamide A. Bryonamide B has a higher LogP (0.513 vs. ~0.1), larger topological polar surface area (tPSA: 78.79 Ų vs. ~69.56 Ų), and an additional hydrogen bond acceptor (HBA: 4 vs. 3), primarily attributable to the 3-methoxy oxygen [1][2]. Both compounds share 3 hydrogen bond donors. The rotatable bond count is 4 for Bryonamide B vs. 3 for Bryonamide A [1][2].

Computational chemistry Drug-likeness Physicochemical profiling

Purity and Characterization Standards: HPLC, NMR, and MS Verification of Bryonamide B

Commercially available Bryonamide B is supplied at >98% purity as verified by HPLC, with structural identity confirmed by NMR and MS [1]. The compound is provided as a powder with solubility reported in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. In contrast, stability data in solution is explicitly noted as rarely reported, and vendors recommend storage at -20°C in desiccated conditions with use within one month of solubilization . No quantitative purity comparison with Bryonamide A lots is available from a common source.

Quality control Natural product authentication Analytical chemistry

Source Organism Specificity: Bryonia aspera Root-Derived Bryonamide B vs. Bostrychia radicans-Derived Bryonamide A

Bryonamide B is isolated exclusively from the chloroform extract of Bryonia aspera (Cucurbitaceae) roots [1]. Bryonamide A, in contrast, is reported from the red alga Bostrychia radicans (Rhodomelaceae) [2]. These represent phylogenetically distant source organisms (terrestrial angiosperm vs. marine macroalga). Bryonamide B co-occurs with eleven cucurbitane triterpenoids and bryonolic acid in B. aspera, whereas Bryonamide A is not associated with cucurbitane co-metabolites [1][2].

Phytochemistry Natural product sourcing Chemotaxonomy

Critical Evidence Gap: Absence of Comparative Bioactivity Data for Bryonamide B

A comprehensive search of PubMed, Semantic Scholar, and vendor technical databases reveals no peer-reviewed study reporting quantitative bioactivity data (IC₅₀, EC₅₀, Ki, MIC, etc.) for Bryonamide B, either in isolation or in head-to-head comparison with Bryonamide A or other hydroxybenzamide analogs [1]. The original isolation paper by Sahranavard et al. (2010) reports only structural elucidation; no cell-based, enzyme, or in vivo assays were conducted on the hydroxybenzoic acid amides (compounds 3 and 4) [1]. Vendor product pages cite no additional bioactivity references beyond this single isolation paper [2].

Bioactivity screening Pharmacology Evidence gap analysis

Taxonomic Misclassification Risk: Bryonamide B Is a Hydroxybenzamide, Not a Cucurbitane Triterpenoid

Multiple commercial vendors classify Bryonamide B as a 'cucurbitane-type triterpenoid.' This classification is incorrect based on the primary isolation paper, which explicitly groups Bryonamide B (as compound 3 or 4) among 'two hydroxybenzoic acid amides' structurally unrelated to the triterpenoid skeleton [1]. Cucurbitane triterpenoids possess a tetracyclic C₃₀ scaffold; Bryonamide B is a monocyclic C₁₀ benzamide. Procuring Bryonamide B under the assumption of triterpenoid-like pharmacology (e.g., expecting cucurbitacin-class cytotoxicity) is therefore unfounded.

Compound classification Chemotype verification Database curation

Bryonamide B Application Scenarios: Where the Current Evidence Supports Procurement and Use


Natural Product Dereplication and Chemotaxonomic Marker Studies for Bryonia Species

Bryonamide B serves as a hydroxybenzamide chemotaxonomic marker specific to the chloroform-soluble fraction of Bryonia aspera root extract, distinguishable from Bryonamide A (algal origin) and from co-occurring cucurbitane triterpenoids by LC-MS retention time, exact mass (m/z 211.0845 [M+H]⁺), and diagnostic 2D NMR correlations [1]. Its detection in Bryonia extracts can confirm botanical identity and extraction solvent polarity, supporting quality control of Bryonia-derived traditional medicine preparations.

Structure-Activity Relationship (SAR) Studies on Hydroxybenzamide Pharmacophores

The defined structural difference between Bryonamide B (3-OCH₃ present) and Bryonamide A (3-H) makes this pair a minimal chemical probe set for evaluating the contribution of the 3-methoxy substituent to any observed biological activity in parallel screening [1][2]. The calculated ΔLogP (+0.4) and ΔtPSA (+9.23 Ų) provide a physicochemical baseline for interpreting differential assay outcomes [2].

High-Purity Natural Product Reference Standard for Analytical Method Development

With commercial availability at >98% purity (HPLC-verified) and full NMR/MS characterization data, Bryonamide B is suitable as a reference standard for developing and validating LC-MS/MS or HPLC-UV methods aimed at quantifying hydroxybenzamide derivatives in complex plant extracts or biological matrices [3]. Storage at -20°C under desiccation is recommended, with solution stability limited to approximately one month .

De Novo Bioactivity Screening in Target-Agnostic Phenotypic Assays

Given the complete absence of published bioactivity data, Bryonamide B is positioned as a genuine 'unknown' for unbiased phenotypic screening libraries. Its small molecular size (MW 211.21), moderate LogP (0.513), and compliance with Lipinski's Rule of Five make it compatible with standard cell-based assay conditions [2]. Users should note that any observed activity cannot yet be benchmarked against in-class comparators and will require full de novo validation of target engagement, selectivity, and mechanism [1].

Technical Documentation Hub

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